2-(Chloromethyl)benzene-1,3-diol
Description
Properties
CAS No. |
646474-96-6 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4H2 |
InChI Key |
TVMBIUBPTZALAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCl)O |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Resorcinol
A widely used method for synthesizing 2-(Chloromethyl)benzene-1,3-diol involves the chloromethylation of resorcinol (benzene-1,3-diol). The reaction typically employs formaldehyde and hydrochloric acid as reagents under acidic conditions.
Reaction Scheme:
$$
\text{Resorcinol} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{this compound}
$$
- Reagents: Formaldehyde, Hydrochloric acid
- Temperature: 40–60°C
- Duration: Several hours depending on the concentration and conditions
Alternative Chloromethylation Techniques
Recent advancements have introduced alternative methods that enhance yield and purity while minimizing environmental impact. For instance, a novel process utilizes in-situ generation of chloromethylating agents in a controlled solvent environment.
- Conducted at lower temperatures to prevent decomposition.
- Employs nitrogen purging to remove excess hydrogen chloride.
- High purity achieved with minimal effluent generation.
Hydrolysis Reactions
Controlled hydrolysis can convert the chloromethyl group into a hydroxymethyl group, providing another pathway for synthesizing derivatives of this compound.
Hydrolysis Reaction:
$$
\text{this compound} + \text{NaOH} \rightarrow \text{Hydroxymethyl derivative}
$$
- Reagents: Aqueous sodium hydroxide (10–20%)
- Temperature: 60–80°C
- Catalysts: Phase-transfer agents like tetrabutylammonium bromide may be used to enhance reaction efficiency.
Summary of Preparation Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl | 40–60 | Variable | High |
| Novel Chloromethylation | In-situ chloromethylating agents | Low (<40) | High | Very High |
| Hydrolysis | Aqueous NaOH | 60–80 | Variable | High |
Research on the preparation of this compound is limited but growing. Current studies focus on optimizing reaction conditions to enhance yields and reduce by-products. Future research may explore:
- The development of greener synthesis methods.
- Applications in drug discovery and agrochemical formulations.
- Detailed mechanistic studies to understand reactivity patterns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes SN₂-type nucleophilic substitutions under basic or nucleophilic conditions. Key features include:
Reagents/Conditions
-
Amines (e.g., NH₃, alkylamines)
-
Thiols (e.g., HS-R)
-
Alkoxides (e.g., NaOCH₃)
-
Temperature: 50–100°C in polar aprotic solvents (e.g., DMF, DMSO)
Products
-
Amines : Forms 2-(aminomethyl)benzene-1,3-diol derivatives.
-
Thioethers : Produces 2-(alkylthiomethyl)benzene-1,3-diol.
-
Ethers : Yields 2-(alkoxymethyl)benzene-1,3-diol.
Mechanistic Insight
The reaction proceeds via backside attack by the nucleophile, displacing chloride. Steric hindrance is minimal due to the chloromethyl group’s position on the aromatic ring.
Hydrolysis Reactions
Controlled hydrolysis converts the chloromethyl group to a hydroxymethyl group.
Reagents/Conditions
-
Aqueous NaOH (10–20%)
-
Temperature: 60–80°C
-
Catalyzed by phase-transfer agents (e.g., tetrabutylammonium bromide) .
Product
Industrial Process Data (From Patent US4532338A)
| Step | Conditions | Key Outcome |
|---|---|---|
| Hydrolysis | 50°C, 2 hrs, NaOH (aq.) | 98.9% purity of hydroxymethyl product |
| Azeotropic distillation | Benzene solvent, 70°C | Removes water and volatile by-products |
Oxidation Reactions
The phenolic hydroxyl groups are susceptible to oxidation, forming quinones.
Reagents/Conditions
-
Strong Oxidizers : KMnO₄/H₂SO₄, H₂O₂/Fe³⁺
-
Mild Oxidizers : O₂/Cu(I) catalysts
-
Temperature: 25–60°C
Products
-
Ortho-quinone derivatives (e.g., 2-(chloromethyl)-1,3-cyclohexadienedione).
-
Over-oxidation may yield carboxylic acids under harsh conditions.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at positions 4, 5, or 6.
Reagents/Conditions
-
Nitration: HNO₃/H₂SO₄ at 0–5°C
-
Sulfonation: H₂SO₄/SO₃ at 80°C
-
Halogenation: Cl₂/FeCl₃ at 25°C
Regioselectivity
-
Nitration favors the para position relative to hydroxyl groups.
-
Steric effects from the chloromethyl group reduce substitution at position 2.
Reduction Reactions
The chloromethyl group can be reduced to a methyl group.
Reagents/Conditions
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol, 1 atm, 25°C
-
Chemical Reduction : LiAlH₄ in THF
Product
-
2-Methylbenzene-1,3-diol with >90% yield.
Cyclization Reactions
Intramolecular reactions form heterocyclic compounds.
Example
-
Reaction with thiourea under basic conditions yields benzothiazole derivatives .
-
Conditions: K₂CO₃, DMF, 120°C, 12 hrs.
Critical Analysis of Reaction Conditions
-
Hydrolysis : Requires precise control of NaOH concentration to avoid side reactions (e.g., ether formation) .
-
Oxidation : Catalytic systems (e.g., Cu(I)/O₂) improve selectivity for quinones over carboxylates.
-
Cyclization : Solvent polarity significantly impacts reaction rates and product stability.
This compound’s versatility is underscored by its applications in synthesizing pharmaceuticals, agrochemicals, and functional polymers. Experimental protocols must prioritize reaction condition optimization to maximize yield and purity.
Scientific Research Applications
Chemical Reactions
2-(Chloromethyl)benzene-1,3-diol can undergo various chemical transformations:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The compound can be reduced to yield corresponding alcohols.
- Substitution : The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles for Substitution : Amines, thiols, alkoxides.
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of this compound. A comparative study assessed its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This data indicates the compound's potential as an alternative antimicrobial agent due to its ability to penetrate microbial membranes effectively and induce apoptosis in cancer cells through mitochondrial pathways.
Antioxidant Mechanism
The hydroxyl groups of this compound facilitate electron donation, which helps neutralize free radicals and prevent oxidative damage. This property makes it a candidate for further research in antioxidant applications.
Synthetic Intermediate
The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of substituted aromatic compounds and cyclic acetals, which have applications in pharmaceuticals and agrochemicals.
Case Study 1: Electrochemical Synthesis
A study explored the electrochemical behavior of this compound under controlled potential conditions. The results indicated that the compound could be effectively transformed into various products through mediated electrolysis, showcasing its utility in synthetic organic chemistry .
In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. The findings revealed significant cell death rates attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzene-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 2-Chloro-5-methylbenzene-1,3-diol): Chlorine enhances electrophilicity, improving binding to biological targets like enzymes or receptors . Styryl Groups (e.g., (E)-5-(4-Methoxystyryl)benzene-1,3-diol): Conjugated double bonds increase antioxidant capacity via radical scavenging, as seen in piceatannol and resveratrol analogs . Allyl/Aminomethyl Groups: These substituents improve solubility and facilitate further functionalization, making them valuable intermediates in drug synthesis .
Synthetic Strategies: Coupling Reactions: Compounds like dihydroresveratrol are synthesized via Heck coupling or phenolic condensation, often requiring palladium catalysts . Halogenation: Chlorinated derivatives are prepared using halogenating agents (e.g., SOCl₂) under inert atmospheres . Reductive Amination: Aminomethyl derivatives are synthesized via reductive amination of aldehyde precursors .
Biological Relevance: Antioxidant Activity: Benzofuran-stilbene hybrids exhibit enhanced radical scavenging due to extended conjugation, as demonstrated in DFT studies . Chemoprevention: Dihydroresveratrol mimics resveratrol’s ability to inhibit carcinogenesis by modulating phase II enzymes and suppressing tumor progression . Receptor Binding: Indazolyl-substituted derivatives show high affinity for estrogen receptors, with substituent size influencing binding kinetics (e.g., 2.06–2.3 Å resolution in crystal structures) .
Biological Activity
2-(Chloromethyl)benzene-1,3-diol, also known as chloromethyl catechol, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloromethyl group attached to a benzene ring that also carries two hydroxyl groups in the 1 and 3 positions. This structural arrangement contributes to its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with catechol structures often exhibit antioxidant properties due to their ability to scavenge free radicals. In vitro studies have shown that this compound can effectively reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. A study reported that this compound exhibited significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes .
Cytotoxic Effects
In cancer research, this compound has shown cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role in cancer therapy .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various catechol derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in rat liver homogenates at concentrations as low as 10 µM .
| Concentration (µM) | Lipid Peroxidation (% Reduction) |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 50 | 65 |
| 100 | 80 |
Study on Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound was tested against standard antibiotic controls. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This data highlights the compound's potential as an alternative antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation, neutralizing free radicals and preventing oxidative damage.
- Antimicrobial Mechanism : The chloromethyl group enhances lipophilicity, allowing the compound to penetrate microbial membranes effectively.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways has been observed, leading to cell death in cancerous cells.
Q & A
Basic: What are the common synthetic routes for 2-(chloromethyl)benzene-1,3-diol, and how can reaction conditions be optimized?
Answer:
A primary synthetic route involves electrophilic substitution on resorcinol (benzene-1,3-diol). For example, chloromethylation can be achieved using chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂). Reaction optimization includes controlling temperature (40–60°C) and stoichiometry to minimize side products like polysubstituted derivatives. Alternative methods include diazonium salt hydrolysis (e.g., hydrolysis of 3-chloromethylbenzenediazonium salts under acidic conditions) . For regioselective synthesis, protecting groups (e.g., acetyl) may be employed to direct substitution to the desired position.
Basic: How can structural isomers of benzene-1,3-diol derivatives be distinguished analytically?
Answer:
Terahertz (THz) spectroscopy is highly effective for distinguishing constitutional isomers (e.g., benzene-1,2-diol vs. 1,3-diol). For example, THz absorption spectra of benzene-1,3-diol show distinct peaks at 1.5–2.5 THz due to intermolecular vibrations, while mid-infrared spectra primarily reflect intramolecular vibrations. Solid-phase density functional theory (DFT) calculations can assign spectral features to specific vibrational modes, enabling precise identification .
| Isomer | THz Absorption Peaks (cm⁻¹) | Primary Vibration Type |
|---|---|---|
| Benzene-1,3-diol | 50–75 | Intermolecular hydrogen bonding |
| Benzene-1,2-diol | 60–80 | Intermolecular lattice modes |
Advanced: How do structural modifications at the chloromethyl group affect receptor binding affinity?
Answer:
The chloromethyl group’s steric and electronic properties influence ligand-receptor interactions. For example, in estrogen receptor (ER) studies, derivatives with bulkier substituents (e.g., trifluoromethyl groups) exhibit altered binding distances (e.g., 1.6–2.3 Å between ligand and ER) due to steric hindrance or enhanced hydrophobic interactions . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while X-ray crystallography (e.g., SHELX refinement ) validates these interactions experimentally.
Advanced: How can contradictory spectral data (e.g., THz vs. mid-IR) be resolved for benzene-1,3-diol derivatives?
Answer:
Contradictions arise from differing vibrational modes: THz spectra capture intermolecular interactions (e.g., hydrogen-bonding networks), while mid-IR reflects intramolecular vibrations. To resolve discrepancies:
Experimental: Compare solid-state (THz) vs. solution-phase (IR) spectra.
Computational: Perform DFT calculations for both isolated molecules (mimicking IR) and crystal lattices (mimicking THz) .
Cross-validation: Use NMR to confirm substituent positions and rule out structural ambiguities.
Basic: What are the key considerations for designing stability studies of this compound in aqueous media?
Answer:
Stability studies should assess hydrolysis of the chloromethyl group. Key factors include:
- pH dependence: Acidic conditions accelerate hydrolysis to resorcinol and formaldehyde.
- Temperature: Elevated temperatures (e.g., 40°C) reduce half-life.
- Analytical methods: Use HPLC-HRMS to monitor degradation products (e.g., benzene-1,3-diol, chloride ions) .
Advanced: What metabolomic approaches are suitable for studying the biological activity of this compound derivatives?
Answer:
In vitro metabolomics using high-resolution mass spectrometry (HRMS) can identify phase I/II metabolites. For example:
- Phase I: Oxidative demethylation or hydroxylation detected via positive-ion mode HRMS (e.g., m/z 296.41 for oxidized derivatives) .
- Phase II: Glucuronidation or sulfation products identified using negative-ion mode (e.g., m/z 298.38 for sulfated metabolites) .
- Data analysis: Use software like XCMS or MetaboAnalyst to map metabolic pathways and correlate with bioactivity assays.
Advanced: How can computational modeling predict the carcinogenic potential of this compound analogs?
Answer:
Structure-activity relationship (SAR) models integrate:
Electronic parameters: Hammett constants (σ) for the chloromethyl group’s electron-withdrawing effects.
Topological descriptors: Molecular polar surface area (e.g., 53.4 Ų ) and hydrophobicity (XlogP ~3.8) to predict membrane permeability.
Toxicity databases: Cross-reference with Ames test data or ToxCast to assess mutagenicity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
